molecular formula C23H24F2N2O3 B266718 1-[2-(diethylamino)ethyl]-4-(4-fluorobenzoyl)-5-(4-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one

1-[2-(diethylamino)ethyl]-4-(4-fluorobenzoyl)-5-(4-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one

Cat. No. B266718
M. Wt: 414.4 g/mol
InChI Key: IWAMSGLPRFDPIA-XUTLUUPISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[2-(diethylamino)ethyl]-4-(4-fluorobenzoyl)-5-(4-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one is a chemical compound with potential applications in scientific research. It is a pyrrolone derivative that has shown promise in various studies due to its unique properties. In

Mechanism of Action

The mechanism of action of 1-[2-(diethylamino)ethyl]-4-(4-fluorobenzoyl)-5-(4-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one is not fully understood. However, it is believed to work by inhibiting the production of inflammatory mediators such as prostaglandins and cytokines. It also acts as a free radical scavenger, reducing oxidative stress in cells.
Biochemical and Physiological Effects
1-[2-(diethylamino)ethyl]-4-(4-fluorobenzoyl)-5-(4-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one has been found to have several biochemical and physiological effects. In animal models, it has been shown to reduce inflammation, pain, and fever. It also has antioxidant properties, which can protect cells from oxidative damage. Additionally, it has been found to have a neuroprotective effect, potentially making it useful in the treatment of neurological disorders.

Advantages and Limitations for Lab Experiments

One advantage of using 1-[2-(diethylamino)ethyl]-4-(4-fluorobenzoyl)-5-(4-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one in lab experiments is its unique properties. It has been found to have anti-inflammatory, analgesic, and antipyretic effects, as well as potent antioxidant properties. Additionally, it has a neuroprotective effect, making it a potential candidate for the treatment of neurological disorders.
One limitation of using this compound in lab experiments is its limited availability. The synthesis method is complex and requires specialized equipment and expertise. Additionally, the compound may be expensive to produce, limiting its accessibility to researchers.

Future Directions

There are several future directions for research on 1-[2-(diethylamino)ethyl]-4-(4-fluorobenzoyl)-5-(4-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one. One potential direction is to explore its potential in the treatment of neurological disorders. Its neuroprotective effect makes it a promising candidate for the treatment of conditions such as Alzheimer's disease and Parkinson's disease.
Another future direction is to investigate its potential in the treatment of oxidative stress-related diseases. Its potent antioxidant properties make it a potential candidate for the treatment of conditions such as cardiovascular disease and cancer.
Finally, further research could be done to optimize the synthesis method for 1-[2-(diethylamino)ethyl]-4-(4-fluorobenzoyl)-5-(4-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one. This could lead to increased availability and accessibility of the compound, allowing for more widespread research on its potential applications.

Synthesis Methods

The synthesis of 1-[2-(diethylamino)ethyl]-4-(4-fluorobenzoyl)-5-(4-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one involves the condensation of 4-fluorobenzoyl chloride and 4-fluorophenylacetic acid with diethylamine and ethyl acetoacetate. The resulting product is then subjected to a cyclization reaction to form the pyrrolone ring. This synthesis method has been optimized to produce high yields and purity of the compound.

Scientific Research Applications

1-[2-(diethylamino)ethyl]-4-(4-fluorobenzoyl)-5-(4-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one has potential applications in scientific research due to its unique properties. It has been shown to have anti-inflammatory, analgesic, and antipyretic effects in animal models. Additionally, it has been found to have potent antioxidant properties, making it a potential candidate for the treatment of oxidative stress-related diseases.

properties

Product Name

1-[2-(diethylamino)ethyl]-4-(4-fluorobenzoyl)-5-(4-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one

Molecular Formula

C23H24F2N2O3

Molecular Weight

414.4 g/mol

IUPAC Name

(4E)-1-[2-(diethylamino)ethyl]-5-(4-fluorophenyl)-4-[(4-fluorophenyl)-hydroxymethylidene]pyrrolidine-2,3-dione

InChI

InChI=1S/C23H24F2N2O3/c1-3-26(4-2)13-14-27-20(15-5-9-17(24)10-6-15)19(22(29)23(27)30)21(28)16-7-11-18(25)12-8-16/h5-12,20,28H,3-4,13-14H2,1-2H3/b21-19+

InChI Key

IWAMSGLPRFDPIA-XUTLUUPISA-N

Isomeric SMILES

CC[NH+](CC)CCN1C(/C(=C(/C2=CC=C(C=C2)F)\[O-])/C(=O)C1=O)C3=CC=C(C=C3)F

SMILES

CCN(CC)CCN1C(C(=C(C2=CC=C(C=C2)F)O)C(=O)C1=O)C3=CC=C(C=C3)F

Canonical SMILES

CC[NH+](CC)CCN1C(C(=C(C2=CC=C(C=C2)F)[O-])C(=O)C1=O)C3=CC=C(C=C3)F

Origin of Product

United States

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